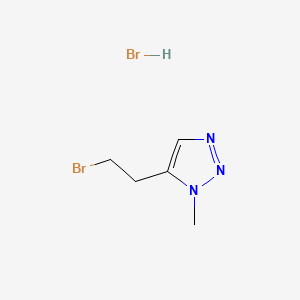

5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide

Description

5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazole hydrobromide is a halogenated triazole derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 1 and a 2-bromoethyl group at position 5, forming a hydrobromide salt. Below, we compare its structural and functional attributes with analogous compounds documented in the literature.

Propriétés

Numéro CAS |

2792202-00-5 |

|---|---|

Formule moléculaire |

C5H9Br2N3 |

Poids moléculaire |

270.95 g/mol |

Nom IUPAC |

5-(2-bromoethyl)-1-methyltriazole;hydrobromide |

InChI |

InChI=1S/C5H8BrN3.BrH/c1-9-5(2-3-6)4-7-8-9;/h4H,2-3H2,1H3;1H |

Clé InChI |

BNVKDKLXWVAJPF-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=CN=N1)CCBr.Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide typically involves the reaction of 1-methyl-1H-1,2,3-triazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The triazole ring can undergo oxidation reactions to form N-oxides.

Reduction: The compound can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

Oxidation: N-oxides of the triazole ring.

Reduction: Ethyl derivatives of the triazole compound.

Applications De Recherche Scientifique

5-(2-Bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic amino acid residues.

Medicine: Investigated for its potential as an anticancer agent and in the development of antimicrobial drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mécanisme D'action

The mechanism of action of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group is highly reactive and can alkylate nucleophilic residues such as cysteine, lysine, and histidine in proteins. This alkylation can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Physicochemical Properties of Selected Triazole Derivatives

Research Findings and Implications

- Reactivity : The bromoethyl group in the target compound likely facilitates alkylation reactions, similar to bromomethyl derivatives, but with altered kinetics due to chain length .

- Biological Activity : Triazoles with electron-withdrawing groups (e.g., bromo, sulfonyl) often exhibit enhanced antifungal or antimicrobial properties, as seen in .

- Synthetic Utility : The hydrobromide salt form may streamline purification processes, contrasting with neutral triazoles requiring chromatographic methods .

Activité Biologique

5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is a triazole derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 2792202-00-5, is characterized by the incorporation of a bromine atom and an ethyl group, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C5H9Br2N3

- Molecular Weight : 270.95 g/mol

- CAS Number : 2792202-00-5

The biological activity of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is primarily attributed to its ability to interact with various biological targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activities. The triazole ring structure can also engage with biological receptors, influencing cellular pathways.

Antimicrobial Properties

Research has indicated that triazole compounds exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated its potential as an antifungal agent, particularly against strains resistant to conventional treatments.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide on cancer cell lines. Results indicate varying degrees of cytotoxicity depending on the concentration and exposure time. This suggests possible applications in cancer therapy.

Case Studies

Several studies have explored the biological activity of this compound:

- Antifungal Activity : A study published in a peer-reviewed journal reported that 5-(2-bromoethyl)-1-methyl-1H-1,2,3-triazolehydrobromide exhibited significant antifungal activity against Candida species and Aspergillus species. The minimum inhibitory concentration (MIC) values were determined to be lower than those for commonly used antifungal agents.

- Cytotoxic Effects : In another study focused on human cancer cell lines (e.g., HeLa cells), the compound demonstrated a dose-dependent reduction in cell viability. The IC50 value was calculated to be approximately 20 µM after 48 hours of treatment.

Research Findings and Data Tables

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antifungal | MIC determination | Effective against Candida and Aspergillus |

| Study 2 | Cytotoxicity | MTT assay | IC50 = 20 µM in HeLa cells |

Safety and Toxicology

The compound is classified with warnings for acute toxicity if ingested (H302) and skin irritation (H315). Safety data sheets recommend handling it with caution and using appropriate personal protective equipment during experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.